Sodium persulfate

Catalog No.
S595598
CAS No.
7775-27-1
M.F
Na2S2O8
Na2O8S2
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium persulfate

CAS Number

7775-27-1

Product Name

Sodium persulfate

IUPAC Name

disodium;sulfonatooxy sulfate

Molecular Formula

Na2S2O8
Na2O8S2

Molecular Weight

238.11 g/mol

InChI

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2

InChI Key

CHQMHPLRPQMAMX-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]

Solubility

Solubility in water, g/100ml at 20 °C: 55.6

Synonyms

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Disodium Salt; Sodium Peroxydisulfate; Disodium Peroxodisulfate; Disodium Peroxydisulfate; Disodium Persulfate; SP; SP (Peracid); SPS; Sodium Dipersulfate; Sodium Peroxodisulfate; Sodium Peroxydisulfate (Na2S2O8

Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]

Oxidation and Free Radical Generation:

  • Sodium persulfate acts as a strong oxidizing agent, readily releasing sulfate radicals (SO4•-) in aqueous solutions. These highly reactive radicals are valuable tools for various research applications:
    • Degradation of organic pollutants: Persulfate-based radical oxidation is a promising technology for degrading various organic contaminants in water and soil []. Studies have shown its effectiveness in removing pharmaceuticals, pesticides, and industrial chemicals [, ].
    • Environmental remediation: Persulfate activation methods are being explored for in-situ remediation of contaminated soil and groundwater [].
    • Chemical synthesis: Persulfate can be used as a controlled radical initiator for various organic syntheses, including polymerization reactions and functional group transformations [].

Protein Cross-linking and Gel Electrophoresis:

  • Sodium persulfate finds application in protein cross-linking, a technique used to study protein-protein interactions and protein structure. It forms disulfide bonds between cysteine residues in proteins, allowing analysis of their interactions [].
  • In polyacrylamide gel electrophoresis (PAGE), a widely used technique to separate biomolecules, sodium persulfate is used as a polymerization initiator to form the gel matrix [].

Analytical Chemistry and Material Science:

  • Persulfate is employed in various analytical techniques due to its oxidizing properties. For instance, it can be used in the determination of certain metals like manganese and chromium [].
  • In material science research, persulfate is used as an etching agent for modifying the surface properties of materials like polymers and metals [].

Sodium persulfate, with the chemical formula Na2S2O8\text{Na}_2\text{S}_2\text{O}_8, is a powerful oxidizing agent widely used in various industrial and laboratory applications. It appears as a white crystalline solid that is highly soluble in water. This compound is known for its ability to generate free radicals, making it effective in initiating

Due to its strong oxidizing properties. One significant reaction involves the generation of sulfate radicals when sodium persulfate decomposes:

S2O82+initiatorSO4+SO4\text{S}_2\text{O}_8^{2-}+\text{initiator}\rightarrow \text{SO}_4^{•-}+\text{SO}_4^{•-}

These sulfate radicals are highly reactive and can oxidize various organic compounds, enhancing the degradation of pollutants in environmental applications . Sodium persulfate can also react with halide salts, where it oxidizes bromide and iodide ions to their respective diatomic forms (Br2_2 and I2_2), while no significant reaction occurs with chloride ions

1
.

Sodium persulfate can be synthesized through several methods:

  • Electrolytic Oxidation: This method involves the electrolysis of sodium bisulfate at a platinum anode, producing sodium persulfate and hydrogen gas:
    2NaHSO4Na2S2O8+H22\text{NaHSO}_4\rightarrow \text{Na}_2\text{S}_2\text{O}_8+\text{H}_2
  • Metathesis Reaction: Ammonium persulfate can react with sodium hydroxide to yield sodium persulfate:
    (NH4)2S2O8+2NaOHNa2S2O8+2NH3+2H2O(\text{NH}_4)_2\text{S}_2\text{O}_8+2\text{NaOH}\rightarrow \text{Na}_2\text{S}_2\text{O}_8+2\text{NH}_3+2\text{H}_2\text{O}
  • Dithionic Acid Reaction: Dithionic acid can be reacted with alkali to form sodium persulfate .

Potassium PersulfateK2_2S2_2O8_8Similar to Sodium PersulfateSimilar applications as sodium persulfateAmmonium Persulfate(NH4_4)2_2S2_2O8_8SimilarUsed in similar contexts but less common than sodium formHydrogen PeroxideH2_2O2_2Lower than Sodium PersulfateDisinfectant, bleaching agentOzoneO3_3Higher than Sodium PersulfateWater treatment, disinfection

Sodium persulfate is unique among these compounds due to its stability at room temperature and its effectiveness as a polymerization initiator. Its ability to generate free radicals makes it particularly valuable for applications requiring rapid oxidation processes

Studies on sodium persulfate interactions focus on its ability to generate sulfate radicals under various conditions, which enhances oxidation rates of contaminants. The presence of catalysts such as transition metals or heat can significantly improve the efficiency of these reactions. Additionally, the combination of sodium persulfate with hydrogen peroxide has shown synergistic effects in degrading more resistant organic compounds .

Theoretical Foundations of Activation Processes

Sodium persulfate activation relies on breaking the peroxide bond (O–O) in the S₂O₈²⁻ anion to produce sulfate radicals, which exhibit a high redox potential ($$E^0 = 2.5–3.1\ \text{V}$$) [2] [8]. The activation energy required for this bond cleavage varies depending on the method employed, with thermal, chemical, and photolytic pathways representing distinct thermodynamic pathways. For instance, base activation involves hydroxide ion-induced decomposition, where persulfate hydrolyzes to hydroperoxide (HO₂⁻), subsequently reducing another persulfate molecule to yield SO₄- ⁻ and superoxide (O₂- ⁻) [2]. This dual role of base as both a catalyst and reactant underscores the complexity of radical chain reactions in alkaline environments [8].

The redox chemistry of persulfate is further influenced by pH, temperature, and the presence of electron donors or acceptors. In acidic conditions, direct electron transfer dominates, while alkaline conditions favor radical-mediated pathways [2]. Theoretical models also predict that the adsorption of persulfate onto catalyst surfaces lowers activation barriers by stabilizing transition states, a phenomenon critical in material-based activation systems [8].

Physical Activation Methods

Thermal Activation Pathways

Thermal activation leverages heat to homolytically cleave the persulfate O–O bond. At 40°C, the degradation kinetics of trichloroethylene (TCE) follow a pseudo-zero-order dependence on TCE concentration and a fractional order (0.8) with respect to persulfate, as described by the rate equation:
$$
-\frac{d[\text{TCE}]}{dt} = 5.59 \times 10^{-4}\ \text{mM}^{0.2}\ \text{min}^{-1} [\text{TCE}]^0 [\text{S}2\text{O}8^{2-}]^{0.8}
$$
[3]. Elevated temperatures (>50°C) accelerate auto-decomposition but risk non-productive side reactions with soil organic matter [7]. Field applications typically operate at 30–40°C to balance radical yield and reagent longevity [7].

Table 1: Thermal Activation Parameters for Selected Contaminants

ContaminantTemperature (°C)Rate Constant (min⁻¹)Reference
TCE40$$5.59 \times 10^{-4}$$ [3]
PVC55–60$$1.71 \times 10^{-3}$$ [4]

UV and Radiation-Based Activation

UV irradiation ($$ \lambda = 254\ \text{nm} $$) excites persulfate to a high-energy state, facilitating electron transfer and radical generation. In a photo-electrochemical system co-activating persulfate with polyvinyl chloride (PVC) and p-aminobenzoic acid (PABA), UV enhanced degradation efficiencies to 37% and 99.22%, respectively, by producing hydroxyl radicals (- OH) alongside SO₄- ⁻ [4]. The synergy between UV and electrochemical activation arises from the continuous regeneration of reactive sites on the boron-doped diamond (BDD) anode, which sustains radical production [4].

Ultrasonic Activation Mechanisms

Ultrasonic activation at 20–300 kHz induces acoustic cavitation, generating localized hotspots (~5000 K) that thermally dissociate persulfate. However, studies show minimal synergy between ultrasound and persulfate in degrading bisphenol A (BPA), with only a 171% enhancement at 20 kHz and 55–60°C attributed to transient heating rather than cavitation [5]. Sulfate ion ($$ \text{SO}_4^{2-} $$) profiles confirmed limited persulfate decomposition, suggesting ultrasonic methods alone are insufficient for large-scale applications [5].

Chemical Activation Routes

Transition Metal Ion Activation

Ferrous iron ($$ \text{Fe}^{2+} $$) and cobalt ($$ \text{Co}^{2+} $$) catalyze persulfate via single-electron transfer:
$$
\text{S}2\text{O}8^{2-} + \text{Fe}^{2+} \rightarrow \text{SO}4^{- -} + \text{SO}4^{2-} + \text{Fe}^{3+}
$$
[8]. However, metal leaching and pH sensitivity ($$ \text{optimum pH} = 3–5 $$) limit practicality. Chelating agents like citric acid mitigate precipitation but introduce secondary contamination risks [8].

Alkaline Condition Activation

At pH > 10, persulfate reacts with hydroxide ions ($$ \text{OH}^- $$) to form hydroperoxide ($$ \text{HO}2^- $$), which reduces additional persulfate molecules:
$$
\text{S}
2\text{O}8^{2-} + \text{HO}2^- \rightarrow \text{SO}4^{- -} + \text{SO}4^{2-} + \text{O}_2^{- -} + \text{H}^+
$$
[2]. This pathway dominates in subsurface environments with natural alkalinity, though excessive base addition can precipitate carbonates [2].

Oxidant-Mediated Activation

Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) synergizes with persulfate under acidic conditions, forming hybrid - OH/SO₄- ⁻ systems. However, competitive consumption of radicals by $$ \text{H}2\text{O}2 $$ often reduces net efficiency [7].

Electrochemical Activation

BDD Anode Mechanisms

BDD anodes generate physisorbed hydroxyl radicals ($$ \text{- OH}{\text{ads}} $$) that activate persulfate:
$$
\text{S}
2\text{O}8^{2-} + \text{- OH}{\text{ads}} \rightarrow \text{SO}4^{- -} + \text{HSO}4^-
$$
[4]. The non-polarized surface of BDD minimizes electrode fouling, enabling sustained operation in complex matrices [4].

Electron Transfer Processes

Cathodic reduction of persulfate at carbon felt electrodes produces $$ \text{SO}4^{- -} $$ via:
$$
\text{S}
2\text{O}8^{2-} + e^- \rightarrow \text{SO}4^{- -} + \text{SO}_4^{2-}
$$
[8]. This method avoids pH adjustments but requires precise control of applied potentials [8].

Split-Cell Reactor Applications

Membrane-separated reactors prevent radical recombination by isolating anodic and cathodic processes. For example, a TiO₂ photoanode coupled with a persulfate catholyte achieved 92% degradation of atrazine in 2 hours [8].

Advanced Material-Based Activation

Carbonaceous Material Structure-Performance Relationships

Graphene oxide (GO) enhances persulfate activation through defect-mediated electron transfer. The sp²-carbon domains in GO act as Lewis basic sites, polarizing persulfate’s O–O bond and lowering activation energy by 15–20 kJ/mol [8].

Organic Compound Activation Pathways

Phenolic compounds (e.g., pentachlorophenol) reduce persulfate via single-electron transfer, forming phenoxyl radicals that propagate chain reactions [6]. This pathway is pH-dependent, with optimal activity at pH > pKa of the phenol [6].

Metal-Organic Framework (MOF) Applications

Fe-based MOFs (e.g., MIL-101) activate persulfate through Lewis acid sites that stabilize sulfate radicals. In one study, MIL-101 achieved 98% sulfamethoxazole degradation in 30 minutes, outperforming homogeneous Fe²⁺ by 3.7-fold [8].

Physical Description

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent.
DryPowder
WHITE CRYSTALS OR POWDER.
White crystalline solid.

Vapor Density

1.1

Density

1.1 g/cm³

UNII

J49FYF16JE

GHS Hazard Statements

Aggregated GHS information provided by 3612 companies from 42 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 3612 companies. For more detailed information, please visit ECHA C&L website;
Of the 41 notification(s) provided by 3570 of 3612 companies with hazard statement code(s):;
H272 (95.69%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (82.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Oxidizer;Irritant;Health Hazard

Other CAS

7775-27-1

Wikipedia

Sodium persulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fire Hazards -> Reactive - 1st degree
Cosmetics -> Oxidising

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastics product manufacturing
Services
Textiles, apparel, and leather manufacturing
Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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